molecular formula C15H23NO3 B13500979 [(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester

[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester

Cat. No.: B13500979
M. Wt: 265.35 g/mol
InChI Key: LKCRSHGMAUTMAY-UHFFFAOYSA-N
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Description

Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a benzyl group and a hydroxy-methylhexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydroxy-5-methylhexan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amineBenzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl\text{Benzyl chloroformate} + \text{N-(1-hydroxy-5-methylhexan-3-yl)amine} \rightarrow \text{Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate} + \text{HCl} Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amine→Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzyl N-(1-oxo-5-methylhexan-3-yl)carbamate.

    Reduction: Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential as an enzyme inhibitor due to its carbamate structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the hydroxy-methylhexyl group.

    N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Lacks the benzyl group.

    Ethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Has an ethyl group instead of a benzyl group.

Uniqueness

Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxy-methylhexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate

InChI

InChI=1S/C15H23NO3/c1-12(2)10-14(8-9-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,16,18)

InChI Key

LKCRSHGMAUTMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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